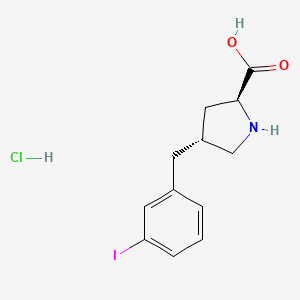

(2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

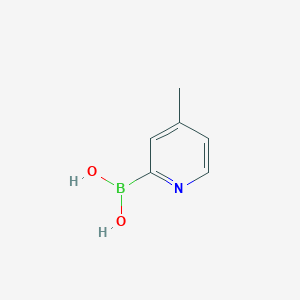

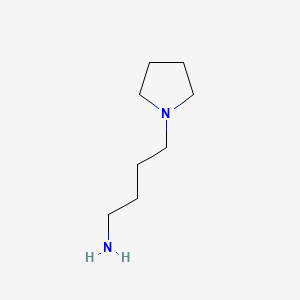

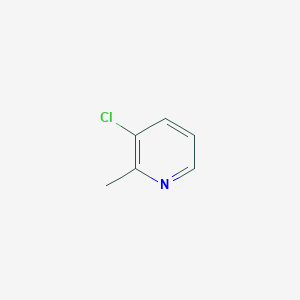

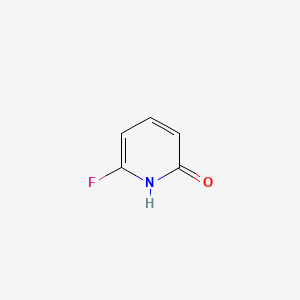

(2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, or IBPCAH, is a synthetic compound used in a variety of scientific applications. It is a derivative of pyrrolidine, a cyclic amine, and is composed of an amine group, an alkyl group, and a carboxylic acid group. IBPCAH has been extensively studied due to its wide variety of applications, ranging from pharmaceuticals to biochemistry.

Applications De Recherche Scientifique

Synthesis of Pyrrolidin-2-ones

This compound can be utilized in the selective synthesis of pyrrolidin-2-ones. The process involves a domino reaction that includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Formation of 3-Iodopyrroles

Another application is the formation of 3-iodopyrroles, which are believed to be formed via an initial generation of pyrrolidine-2-carbaldehyde. This is followed by a series of reactions including carboxylic acid formation, decarboxylation, dehydrogenation, iodination, and aromatization .

Ring Contraction and Deformylative Functionalization

The compound can be involved in the ring contraction and deformylative functionalization of piperidine derivatives. This is a key step in the synthesis of various organic molecules .

Cascade Reactions of N-Substituted Piperidines

It can also be used in cascade reactions of N-substituted piperidines, which is a strategy to synthesize complex organic structures .

Total Synthesis of Diterpene Alkaloids

The compound may find application in the total synthesis of diterpene alkaloids, which are known for their complex three-dimensional structures and significant physiological activities .

Biological Activity Exploration

Research into the biological activity of diterpene alkaloids, which includes anti-inflammatory, analgesic, cardiotonic, and anticancer properties, could be supported by the use of this compound as a synthetic intermediate .

Chemical Transformation Studies

The compound could be used in chemical transformation studies to understand the structural identification and conversion processes of complex natural products .

Synthetic Methodology Development

Lastly, it can contribute to the development of synthetic methodologies in organic and biomolecular chemistry, providing a reference for the total synthesis of other complex natural products with intricate three-dimensional structures .

Propriétés

IUPAC Name |

(2S,4R)-4-[(3-iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14INO2.ClH/c13-10-3-1-2-8(5-10)4-9-6-11(12(15)16)14-7-9;/h1-3,5,9,11,14H,4,6-7H2,(H,15,16);1H/t9-,11+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWLZIXSNMSEJP-XQKZEKTMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CC(=CC=C2)I.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC(=CC=C2)I.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClINO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376051 |

Source

|

| Record name | (2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1049744-33-3 |

Source

|

| Record name | (2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.